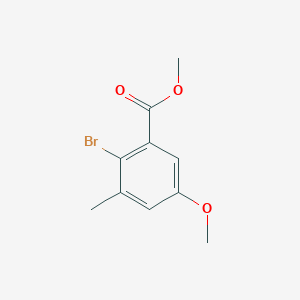

Methyl 2-bromo-5-methoxy-3-methylbenzoate

Description

Methyl 2-bromo-5-methoxy-3-methylbenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₁BrO₄ (inferred from structural analogs). It features a bromine atom at position 2, a methoxy group at position 5, and a methyl group at position 3 on the benzoate backbone.

Properties

IUPAC Name |

methyl 2-bromo-5-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUCBEPHACHGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478129 | |

| Record name | Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94742-92-4 | |

| Record name | Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-methoxy-3-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-methoxy-3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.

Another method involves the esterification of 2-bromo-5-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: Formation of 2-hydroxy-5-methoxy-3-methylbenzoate or 2-amino-5-methoxy-3-methylbenzoate.

Reduction: Formation of 2-bromo-5-methoxy-3-methylbenzyl alcohol.

Oxidation: Formation of 2-bromo-5-methoxy-3-methylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

- Chemistry Methyl 5-bromo-2-methoxy-3-methylbenzoate serves as a building block in organic synthesis for constructing complex molecules.

- Biology It acts as a precursor in synthesizing biologically active compounds.

- Medicine This compound is used in developing pharmaceuticals, including potential therapeutic agents.

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Methyl 5-bromo-2-methoxy-3-methylbenzoate exhibits significant biological activity, particularly in medicinal chemistry. Its structure, characterized by bromine and methoxy groups, contributes to its potential therapeutic applications.

It primarily exerts its biological effects through interaction with specific molecular targets like enzymes and receptors. The bromine atom and methoxy group can enhance its binding affinity and selectivity, influencing various biochemical pathways.

Antiviral Properties

This compound possesses notable antiviral activity. It inhibits the cytopathic effect of HIV-1 with an effective concentration (EC50) of 0.21 μM and inhibits HIV-1 reverse transcriptase (RT) with an inhibitory concentration (IC50) of 0.074 μM, marking it as one of the most potent inhibitors in its class.

Case Studies

- Antiviral Efficacy Modifications to the ester moiety can lead to variations in metabolic stability while retaining antiviral potency, suggesting that structural optimization can yield compounds with improved pharmacokinetic profiles.

- Pharmacological Applications As a versatile intermediate, this compound is utilized in developing drugs targeting specific diseases, including diabetes management through SGLT2 inhibitors.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-methoxy-3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 2-Bromo-5-Methoxybenzoate (CAS 35450-36-3)

Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate (CAS 134419-43-5)

- Molecular Formula : C₉H₉BrO₄

- Molecular Weight : 261.07 g/mol

- Key Differences :

Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)Benzoate (CAS 2704827-34-7)

- Molecular Formula : C₁₀H₇BrClF₃O₃

- Key Differences :

Methyl 2-Bromo-5-Nitrobenzoate

- Molecular Formula: C₈H₆BrNO₄ (inferred)

- Key Differences :

- Nitro group at position 5 instead of methoxy.

- Nitro groups are strong electron-withdrawing substituents, activating the aromatic ring for electrophilic substitution at specific positions.

- Likely lower boiling point compared to methoxy-substituted analogs due to reduced hydrogen bonding capacity.

Physicochemical Properties and Trends

The table below summarizes key properties of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Substituents |

|---|---|---|---|---|---|

| Methyl 2-bromo-5-methoxy-3-methylbenzoate | C₁₀H₁₁BrO₄ | ~259.09 (inferred) | ~280–300 (estimated) | ~1.53 (estimated) | 2-Br, 5-OCH₃, 3-CH₃ |

| Methyl 2-bromo-5-methoxybenzoate | C₉H₉BrO₃ | 245.08 | 271 | 1.520 | 2-Br, 5-OCH₃ |

| Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C₉H₉BrO₄ | 261.07 | N/A | N/A | 5-Br, 2-OH, 3-OCH₃ |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | C₁₀H₇BrClF₃O₃ | ~356.52 | N/A | N/A | 3-Br, 2-Cl, 5-OCF₃ |

Trends Observed :

- Halogenation : Bromine increases molecular weight and boiling point due to higher van der Waals forces.

- Substituent Effects : Methoxy groups enhance solubility in polar solvents, while trifluoromethoxy groups improve lipid membrane permeability.

- Steric Effects : The 3-methyl group in the target compound may hinder reactions at the ester group or adjacent positions.

Biological Activity

Methyl 2-bromo-5-methoxy-3-methylbenzoate (CAS No. 79669-50-4) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

This compound is characterized by the following properties:

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 258.9 °C

- Flash Point : 110.4 °C

These properties suggest a compound with significant chemical reactivity, influenced by its bromine and methoxy functional groups.

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its potential therapeutic applications. The presence of the bromine atom and methoxy group enhances its interaction with various biological targets, potentially leading to the modulation of specific biochemical pathways.

Table 1: Biological Activity Overview

Case Studies and Research Findings

- Antiviral Activity : A study focused on similar compounds demonstrated that derivatives like methyl 5-bromo-2-methoxy-3-methylbenzoate showed significant antiviral activity against HIV, with an EC₅₀ of 0.21 μM and an IC₅₀ of 0.074 μM for reverse transcriptase inhibition . This suggests that this compound may possess analogous properties.

- Metabolic Stability : Research has indicated that the methyl ester moieties in related compounds can be hydrolyzed in blood plasma, leading to inactive forms. Therefore, modifications to enhance metabolic stability while retaining biological activity are being explored .

- Synthetic Pathways : The synthesis of this compound involves several steps, including bromination and esterification processes that can be optimized for higher yields in industrial applications . This versatility in synthesis is critical for large-scale production necessary for pharmacological research.

Pharmacokinetics and Toxicology

Preliminary assessments indicate that this compound may be a substrate for certain cytochrome P450 enzymes (e.g., CYP1A2), which could influence its metabolism and potential drug interactions . Understanding these pharmacokinetic properties is essential for evaluating its safety profile in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.